MDR Reversal Activity: Taxuspine B Restores Vincristine Accumulation in P-gp-Overexpressing 2780AD Cells as Potently as Verapamil, While Paclitaxel Shows Opposite Effect
In the human ovarian cancer MDR cell line 2780AD, which overexpresses P-glycoprotein (P-gp), Taxuspine B (compound 2) increased cellular accumulation of vincristine (VCR) to levels comparable to the classical P-gp inhibitor verapamil, used as a positive control [1]. Critically, paclitaxel (taxol, compound 26/56 in the same study series) decreased VCR accumulation in the identical assay system, confirming it acts as a P-gp substrate rather than an inhibitor [2]. Seven non-taxol-type taxoids (including Taxuspine B as compound 2, Taxuspine C as compound 3, and five others) were identified as active, whereas taxol and all taxol-type compounds (bearing the N-acylphenylisoserine group at C-13 and oxetane ring at C-4/C-5) showed no such activity [3]. Additionally, these active taxoids competitively inhibited [³H]azidopine photolabeling of P-glycoprotein, providing direct evidence of P-gp binding [4].
| Evidence Dimension | Cellular vincristine accumulation in MDR tumor cells (P-gp functional assay) |
|---|---|
| Target Compound Data | Taxuspine B (compound 2): Increased VCR accumulation as potent as verapamil (qualitatively equivalent to the verapamil positive control) |
| Comparator Or Baseline | Verapamil (positive control): Established P-gp inhibitor; Paclitaxel (taxol, compound 56): Decreased VCR accumulation (P-gp substrate behavior); Taxol-type compounds (37–44): No VCR accumulation increase |
| Quantified Difference | Taxuspine B = verapamil-level activity (qualitative potency match); Taxuspine B > paclitaxel (opposite direction of effect: increase vs. decrease in VCR accumulation); Taxuspine B active vs. taxol-type compounds inactive |
| Conditions | Multidrug-resistant human ovarian cancer 2780AD cells; vincristine (VCR) accumulation assay; compared across 56 taxoids including paclitaxel (compound 56) |
Why This Matters
For researchers developing MDR reversal strategies, Taxuspine B offers a functional property—P-gp inhibition at potency matching the clinical gold standard verapamil—that is entirely absent in paclitaxel and all paclitaxel-type taxanes, making it a mechanistically distinct tool compound for studying MDR circumvention.
- [1] Kobayashi, J.; Hosoyama, H.; Wang, X.-X.; Shigemori, H.; Koiso, Y.; Iwasaki, S.; Sasaki, T.; Naito, M.; Tsuruo, T. Effects of taxoids from Taxus cuspidata on microtubule depolymerization and vincristine accumulation in MDR cells. Bioorg. Med. Chem. Lett. 1997, 7 (4), 393–398. DOI: 10.1016/S0960-894X(97)00029-2. View Source
- [2] Kobayashi, J. Search for new MDR modifier possessing taxane skeleton. Nihon Rinsho 1997, 55 (5), 1135–1142. PMID: 9155165. View Source
- [3] Kobayashi, J.; Shigemori, H. Bioactive taxoids from the Japanese yew Taxus cuspidata. Med. Res. Rev. 2002, 22 (3), 305–328. DOI: 10.1002/med.10005. PMID: 11933022. View Source
- [4] Kobayashi, J.; Shigemori, H.; Hosoyama, H.; Chen, Z.; Akiyama, S.; Naito, M.; Tsuruo, T. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells. Jpn. J. Cancer Res. 2000, 91 (6), 638–642. DOI: 10.1111/j.1349-7006.2000.tb00993.x. View Source
